3-(嘧啶-2-氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

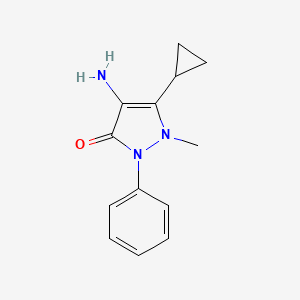

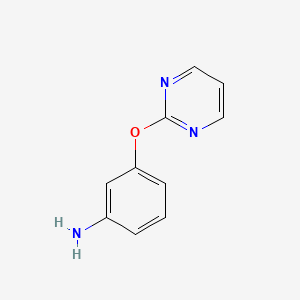

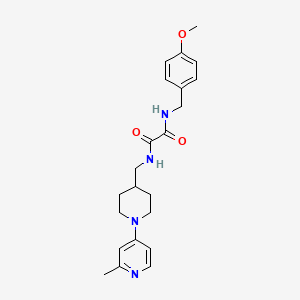

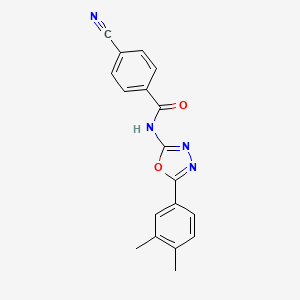

3-(Pyrimidin-2-yloxy)aniline is a chemical compound that can be synthesized from pyrimidin-2-yl sulfonates and anilines. It is a member of the class of compounds known as C2-aryloxy- and arylaminopyrimidines, which are characterized by the presence of a pyrimidine ring substituted at the second position with an aryloxy or arylamino group .

Synthesis Analysis

The synthesis of 3-(Pyrimidin-2-yloxy)aniline derivatives can be achieved through cross-coupling reactions of pyrimidin-2-yl sulfonates with anilines. This method provides an efficient approach to obtain a wide array of C2-functionalized pyrimidines. The reaction conditions are typically mild and yield good to excellent results .

Molecular Structure Analysis

The molecular structure of 3-(Pyrimidin-2-yloxy)aniline derivatives can be complex, with the potential for various substituents on the pyrimidine ring influencing the overall properties of the compound. X-ray crystallography can be used to determine the precise structure of these compounds, as demonstrated in studies of related pyrimidine derivatives .

Chemical Reactions Analysis

3-(Pyrimidin-2-yloxy)aniline and its derivatives can participate in various chemical reactions. For instance, they can act as directing groups in C-H amination reactions mediated by cupric acetate, which allows for the effective amination of benzamide derivatives . Additionally, they can be used in Rh(III)-catalyzed C-H amidation reactions with dioxazolones, leading to the production of 1,2-diaminobenzene or benzimidazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Pyrimidin-2-yloxy)aniline derivatives are influenced by their molecular structure. These properties can be studied using various analytical techniques, including density functional theory (DFT) calculations, which provide insights into the electronic structure, such as HOMO and LUMO energies, and molecular electrostatic potential (MEP) . The solubility and stability of these compounds can be affected by the nature of the substituents on the pyrimidine ring .

Relevant Case Studies

Several case studies highlight the biological activity of 3-(Pyrimidin-2-yloxy)aniline derivatives. For example, certain 2-anilino pyrimidine derivatives have been found to be potent inhibitors of cyclin-dependent kinases (CDKs), with significant anti-proliferative activity against human tumor cell lines . Additionally, some derivatives have shown marked inhibition against various cancer cell lines, indicating promising anticancer activity .

科学研究应用

抗菌活性

一类以吡唑并[3,4-d]嘧啶衍生物为特色的新型抗菌剂已证明对革兰氏阳性菌(包括金黄色葡萄球菌)具有良好的活性。这些化合物旨在抑制 DNA 聚合酶 III(一种对细菌复制至关重要的酶),在苯胺基团处进行特定取代后表现出增强的抗菌和抗聚合酶活性,展示了其作为抗菌剂的潜力 (Ali 等人,2003)。

用于癌症治疗的激酶抑制

吡啶-3-基嘧啶已被合成并评估其对 Bcr-Abl 酶的抑制作用和抗癌活性。这些化合物显示出有效的 Bcr-Abl 抑制活性,表明含卤素取代基的苯胺对于生物活性很重要。这突出了它们作为抗癌剂的潜力,分子对接研究深入了解了它们与 Bcr-Abl 的结合模式 (Pan 等人,2014)。

细胞周期蛋白依赖性激酶抑制剂

对 2-苯胺基-4-(噻唑-5-基)嘧啶衍生物的研究揭示了它们作为细胞周期蛋白依赖性激酶-2 (CDK2) 有效抑制剂的能力。这些抑制剂通过虚拟筛选识别并通过合成化学进一步优化,已显示出针对 CDK2 的极低 nM K(i),表明它们在与 CDK2 和 CDK9 抑制一致的抗增殖和促凋亡治疗中的效用 (Wang 等人,2004)。

嘧啶衍生物的合成和生物学评估

新型的 2-未取代 4-(取代)苯胺基噻吩并[2,3-d]嘧啶已使用微波辐射合成,证明了一种快速有效的方法来创建具有潜在生物活性的化合物。这种方法突出了苯胺衍生物在嘧啶类化合物合成中的作用,可用于各种药理应用 (Phoujdar 等人,2008)。

作用机制

安全和危害

未来方向

Research developments suggest that pyrimidines, including “3-(Pyrimidin-2-yloxy)aniline”, have potential for the development of new anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

3-pyrimidin-2-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-3-1-4-9(7-8)14-10-12-5-2-6-13-10/h1-7H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQYFEIXVXGFKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrimidin-2-yloxy)aniline | |

CAS RN |

176032-34-1 |

Source

|

| Record name | 3-(pyrimidin-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2552254.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2552255.png)

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)

![(3Z)-3-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2552260.png)

![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)

![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)